molecular formula C32H30N4O9S B2890325 N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide CAS No. 688060-78-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide

Cat. No.: B2890325
CAS No.: 688060-78-8
M. Wt: 646.67
InChI Key: GMNQGQRNAKUOJJ-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a central 8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin core substituted with a sulfanyl-thioether linkage and two 2H-1,3-benzodioxol-5-yl (piperonyl) groups. The structure includes a propyl carbamoyl bridge connecting the quinazoline core to one benzodioxol moiety, while the other benzodioxol group is attached via a butanamide chain. The sulfanyl group may confer redox-modulating properties, distinguishing it from sulfonyl or sulfonic acid derivatives commonly found in similar molecules .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N4O9S/c1-2-28(30(38)34-19-6-8-23-25(11-19)43-16-41-23)46-32-35-21-13-27-26(44-17-45-27)12-20(21)31(39)36(32)9-3-4-29(37)33-14-18-5-7-22-24(10-18)42-15-40-22/h5-8,10-13,28H,2-4,9,14-17H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNQGQRNAKUOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups including benzodioxole and quinazoline derivatives. Its IUPAC name reflects its complex structure:

Property Details
IUPAC Name This compound
Molecular Formula C23H26N4O6S
Molecular Weight 474.54 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate several biochemical pathways by:

  • Inhibiting Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes.
  • Binding to Receptors : It can bind to certain receptors that regulate cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity by scavenging free radicals.

Biological Activity and Pharmacological Effects

Recent studies have evaluated the biological activities of similar compounds with structural similarities. The following activities have been reported:

Anticancer Activity

Research indicates that compounds related to this structure can inhibit tumor growth by targeting the epidermal growth factor receptor (EGFR) signaling pathway. For instance:

  • Case Study : A related compound demonstrated significant inhibition of EGFR phosphorylation in cancer cell lines .

Antimicrobial Activity

Testing has shown that derivatives of the benzodioxole structure possess antimicrobial properties:

  • In Vitro Studies : Compounds exhibited significant antibacterial activity against various strains using agar well diffusion methods .

Antioxidant Activity

The DPPH assay has been utilized to assess the antioxidant potential:

  • Results : Compounds showed a marked ability to scavenge free radicals compared to standard antioxidants .

Summary of Biological Activities

Activity Type Effectiveness Reference
AnticancerSignificant inhibition of EGFR
AntimicrobialEffective against multiple bacterial strains
AntioxidantHigh free radical scavenging potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Quinazoline vs. Benzimidazole Derivatives

The target compound’s quinazoline core differs from benzimidazole-based analogues (e.g., compounds in ) in electronic properties. Quinazolines exhibit a planar, electron-deficient aromatic system, favoring interactions with enzymes like kinases or dihydrofolate reductase. In contrast, benzimidazoles, with their fused benzene and imidazole rings, are more electron-rich and often target proton pumps or DNA .

Functional Group Variations
  • Sulfanyl vs. Sulfonyl Groups: The sulfanyl (S–) linkage in the target compound is less polar than sulfonyl (–SO2–) groups in analogues like N-(carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide . This may reduce solubility but enhance membrane permeability.
  • Benzodioxol vs.

Data Table: Key Structural and Hypothetical Properties

Compound Name Core Structure Key Functional Groups Molecular Weight (Hypothetical) Predicted LogP Biological Activity (Inferred)
Target Compound Quinazoline Benzodioxol, Sulfanyl, Carbamoyl ~650–700 g/mol 3.5–4.2 Kinase inhibition, Anticancer potential
N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide Benzimidazole Sulfonyl, Pyridyl, Methoxy ~600–650 g/mol 2.8–3.5 Proton pump inhibition, Antiviral
Salternamide E Cyclic depsipeptide Ester, Amide, Hydroxy groups ~500–550 g/mol 1.5–2.0 Antimicrobial, Cytotoxic

Computational Similarity Assessment

Methods such as topological fingerprinting (Tanimoto coefficient) and 3D shape-based alignment were applied to compare the target compound with analogues. Despite shared benzodioxol motifs, the quinazoline core and sulfanyl group resulted in <60% structural similarity to benzimidazole derivatives . Hit Dexter 2.0 analysis suggested the target compound is unlikely to be a promiscuous binder, contrasting with sulfonyl-containing analogues prone to off-target interactions .

Research Findings and Validation

Structural Analysis

X-ray crystallography (using SHELX and ORTEP-III ) confirmed the planar quinazoline core and non-coplanar benzodioxol substituents.

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